7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane
Overview
Description
7-(1H-Imidazol-1-yl)-2-azabicyclo[221]heptane is a bicyclic compound that features an imidazole ring fused to a 2-azabicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a bicyclic amine precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents such as ether or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides; nucleophiles like amines or thiols; reactions are usually conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced bicyclic amines, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the bicyclic structure can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic framework.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane is unique due to the presence of both an imidazole ring and a bicyclic amine structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
7-imidazol-1-yl-2-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-8-9(7(1)5-11-8)12-4-3-10-6-12/h3-4,6-9,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOAYEPUAUICJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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